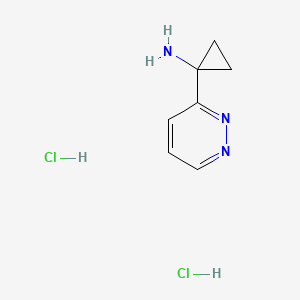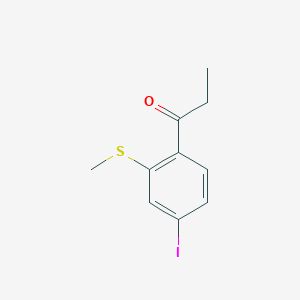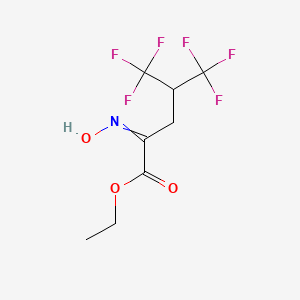
(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate: is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydroxyimino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 5,5,5-trifluoro-4-(trifluoromethyl)pentanoate with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups can interact with active sites of enzymes, leading to the development of novel inhibitors for therapeutic applications.
Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its efficacy in treating diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyimino group can form hydrogen bonds with active site residues, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-methylpentanoate
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(difluoromethyl)pentanoate
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)hexanoate
Comparison: Compared to these similar compounds, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is unique due to the presence of both trifluoromethyl and hydroxyimino groups in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9F6NO3 |
|---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
ethyl 5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H9F6NO3/c1-2-18-6(16)4(15-17)3-5(7(9,10)11)8(12,13)14/h5,17H,2-3H2,1H3 |
InChI-Schlüssel |
VGQBAQCNUSUCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NO)CC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

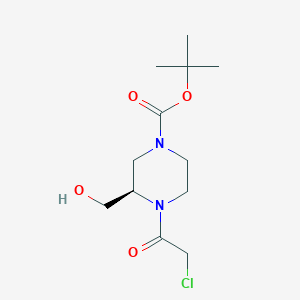

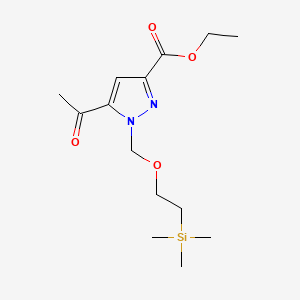


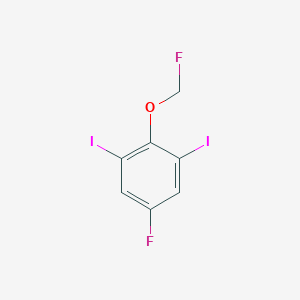
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
